ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-chlorosulfonyl-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-2-13-6(10)4-3-5(9-8-4)14(7,11)12/h3H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSLQVMVVMEJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1297611-70-1 | |
| Record name | ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1H-pyrazole-3-carboxylate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: Ethyl 5-chloro-1H-pyrazole-3-carboxylate
Reagent: Chlorosulfonic acid
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors are used.
Temperature Control: Maintaining low temperatures to ensure product stability.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.
Key Reactions and Conditions:
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Aniline | DCM, RT, 2h | 5-(Phenylsulfonamido) derivative | 85 | |
| Sodium methoxide | Methanol, reflux, 4h | Methyl sulfonate ester | 78 | |
| Benzyl mercaptan | THF, 0°C → RT, 3h | Benzyl thiosulfonate | 72 |
Mechanistic Insight:
The reaction proceeds via a two-step mechanism:
-
Nucleophilic attack at the sulfur atom, displacing chloride.
-
Proton transfer to stabilize the sulfonate product.
Hydrolysis of the Ester Group
The ethyl ester at position 3 hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for further functionalization.
Experimental Data:
| Conditions | Catalyst | Time | Product | Purity (%) | Source |
|---|---|---|---|---|---|
| 1M NaOH, ethanol, reflux | None | 6h | 5-(Chlorosulfonyl)-1H-pyrazole-3-carboxylic acid | 95 | |
| 2M HCl, water, 80°C | None | 4h | Same as above | 89 |
Applications:
The carboxylic acid derivative serves as a precursor for acyl chloride formation (e.g., using SOCl₂ or PCl₅) , enabling peptide coupling or polymer synthesis.
Coupling Reactions via Palladium Catalysis
The chlorosulfonyl group facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl or heteroaryl groups.
Case Study:
-
Reactants: Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃
-
Conditions: DMF/H₂O (3:1), 90°C, 12h
-
Product: 5-(Phenylsulfonyl)-1H-pyrazole-3-carboxylate
-
Yield: 68%
Limitations:
Steric hindrance from the ethyl ester reduces reactivity compared to methyl analogues, necessitating higher catalyst loadings .
Reduction of Functional Groups
Selective reduction of the chlorosulfonyl group is achievable with agents like LiAlH₄, yielding thiol derivatives.
Example:
-
Reagent: LiAlH₄ (2 eq)
-
Conditions: THF, 0°C → RT, 3h
-
Product: 5-Mercapto-1H-pyrazole-3-carboxylate
-
Yield: 62%
Cyclization Reactions
The compound participates in cyclocondensation with diamines or diols to form heterocyclic systems (e.g., thiadiazoles or oxathiolanes) .
Synthetic Pathway:
-
React with ethylenediamine in DMF at 120°C for 8h.
-
Intermediate cyclizes to form a pyrazolo[1,5-a]thiadiazine ring.
Stability and Side Reactions
-
Thermal Decomposition: Above 150°C, the chlorosulfonyl group decomposes, releasing SO₂ and HCl.
-
Photoreactivity: UV exposure induces radical formation at the pyrazole ring, leading to dimerization byproducts (observed in 15% yield under 254nm light).
Comparative Reactivity with Analogues
| Feature | Ethyl Ester (Query Compound) | Methyl Ester |
|---|---|---|
| Hydrolysis Rate (1M NaOH) | 6h (95% yield) | 4h (98% yield) |
| Suzuki Coupling Yield | 68% | 82% |
| Thermal Stability | Decomposes at 150°C | Decomposes at 160°C |
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Inflammatory Activity
Recent studies have highlighted the potential of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate derivatives as anti-inflammatory agents. In a notable research study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results indicated that specific substitutions on the pyrazole scaffold significantly enhanced anti-inflammatory activity compared to control groups .
Table 1: Anti-Inflammatory Activity of Pyrazole Derivatives
| Compound Name | Structure | Activity (inhibition %) |
|---|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Structure | 75 |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Structure | 70 |
| This compound | Structure | 65 |
Agricultural Applications
Pesticide Development
This compound serves as an essential intermediate in the synthesis of novel pesticides. Compounds derived from this pyrazole structure have been shown to possess acaricidal and insecticidal properties. For instance, it is a key precursor in the synthesis of tebufenpyrad and tolfenpyrad, which are widely used acaricides known for their efficacy and safety in agricultural applications .
Case Study: Tebufenpyrad Synthesis
Tebufenpyrad is synthesized using this compound as an intermediate. The process involves:
- Formation of the Pyrazole Derivative : this compound reacts with various reagents to form active pesticidal compounds.
- Field Trials : Efficacy is tested on crops such as vegetables and fruit trees, demonstrating significant pest control with minimal environmental impact.
Synthetic Applications
Organic Synthesis Intermediates
In organic chemistry, this compound is utilized as a versatile building block for synthesizing various compounds. Its chlorosulfonyl group makes it an attractive reagent for further functionalization, allowing chemists to create complex molecules through nucleophilic substitutions.
Table 2: Synthetic Routes Using this compound
| Reaction Type | Reagents Used | Product Generated |
|---|---|---|
| Nucleophilic Substitution | Amine derivatives | Sulfonamide derivatives |
| Coupling Reactions | Aryl halides | Aryl-substituted pyrazoles |
| Cyclization Reactions | Various cyclization agents | Complex heterocycles |
Mechanism of Action
The mechanism of action of ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate involves its reactivity with various nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological targets, such as enzymes, by forming covalent bonds with nucleophilic residues. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxylates
Substituent Variations and Electronic Effects
Ethyl 5-(4-Nitrophenyl)-1H-Pyrazole-3-Carboxylate (CAS 854700-38-2)
- Structure: A nitro (-NO₂) group at position 5 (on a phenyl ring) and an ethyl ester at position 3.
- Properties : The nitro group is also electron-withdrawing but less reactive than chlorosulfonyl. This compound exhibits moderate yield (52%) in synthesis via cyclization reactions .
- Applications : Nitro-substituted pyrazoles are often intermediates in the synthesis of amines or heterocyclic inhibitors .
Ethyl 1-Phenyl-5-(p-Tolyl)-1H-Pyrazole-3-Carboxylate (3a)
- Structure : Aromatic substituents at positions 1 (phenyl) and 5 (p-tolyl), with an ester at position 3.
- Properties : The electron-donating methyl group on the p-tolyl moiety increases lipophilicity. Melting point: 84–86°C .
- Applications : Diarylated pyrazoles are explored for antiproliferative activity, where substituent bulk influences target binding .
Ethyl 4-Acetyl-1-(4-Fluorophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxylate (11g)
- Structure : Acetyl (-COCH₃) and trifluoromethyl (-CF₃) groups at positions 4 and 5, respectively, with a fluorophenyl group at position 1.
- Properties : The trifluoromethyl group enhances metabolic stability. Melting point: 180–182°C .
- Applications : Fluorinated pyrazoles are common in agrochemicals and pharmaceuticals due to improved bioavailability .
Ethyl 5-(3-Bromophenyl)-1H-Pyrazole-3-Carboxylate (CAS 1326811-82-8)
Biological Activity
Ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a carboxylate group and a chlorosulfonyl substituent, contributing to its unique chemical properties. The molecular formula is with a molecular weight of 252.68 g/mol. The chlorosulfonyl group enhances the compound's electrophilicity, making it reactive towards nucleophiles, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic residues in proteins and enzymes. This reactivity allows the compound to inhibit specific biological pathways by modifying target molecules.
Key Mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group can interact with various enzymes, potentially inhibiting their activity by blocking active sites.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens, including bacteria and fungi .
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against several bacterial strains and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) μmol/mL |
|---|---|
| Staphylococcus aureus | 0.076 |
| Bacillus subtilis | 0.146 |
| Escherichia coli | 0.038 |
| Pseudomonas aeruginosa | 0.067 |
| Candida albicans | 0.061 |
| C. parapsilosis | 0.020 |
These results indicate that the compound's activity is comparable to standard antibiotics like ampicillin and fluconazole .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. A series of derivatives were synthesized and tested using the carrageenan-induced edema model in rats, showing promising anti-inflammatory activity similar to established anti-inflammatory drugs .
Case Studies
- Antimicrobial Efficacy : A study published in "Bioorganic & Medicinal Chemistry Letters" reported the synthesis of this compound derivatives, which were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited MIC values comparable to traditional antibiotics, suggesting their potential as new antimicrobial agents .
- Enzyme Inhibition Studies : Another investigation focused on the compound's interaction with specific enzymes involved in pathogen metabolism. The study highlighted how the chlorosulfonyl moiety could inhibit enzyme activity by mimicking substrate interactions, thereby blocking essential metabolic pathways in pathogens .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 5-(chlorosulfonyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves sulfonation of a pyrazole precursor. A two-step approach is common:
Pyrazole core formation : React hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) to form the pyrazole ring.
Chlorosulfonation : Treat the intermediate with chlorosulfonic acid at 0–5°C to introduce the chlorosulfonyl group.
- Critical Factors :
- Temperature control during sulfonation minimizes side reactions (e.g., over-sulfonation or decomposition) .
- Solvent choice (e.g., dichloromethane or chloroform) impacts reagent solubility and reaction efficiency .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity using -NMR (δ 1.3 ppm for ethyl ester, δ 8.2–8.5 ppm for pyrazole protons) and IR (1730 cm for ester C=O) .
Q. How can researchers characterize the reactivity of the chlorosulfonyl group in this compound?
- Methodology :
- Nucleophilic substitution : React with amines (e.g., aniline in THF, 60°C) to form sulfonamide derivatives. Monitor progress via TLC (silica gel, ethyl acetate/hexane).
- Hydrolysis : Treat with aqueous NaOH (1M, reflux) to yield the sulfonic acid derivative. Isolate by acid precipitation .
- Key Observations :
- The chlorosulfonyl group exhibits higher electrophilicity compared to chloro or formyl substituents, enabling rapid reactions with nucleophiles .
- Steric hindrance from the pyrazole ring may slow reactions with bulky amines .
Q. What spectroscopic and chromatographic techniques are essential for analyzing this compound?
- Recommended Techniques :
- -/-NMR : Assign pyrazole ring protons (δ 6.5–8.5 ppm) and ester/chlorosulfonyl carbons (δ 165–170 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns (e.g., loss of SOCl, m/z 99).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.75 Å) .
- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm); retention time typically 8–10 min under gradient elution .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways during chlorosulfonation?
- Challenges : Competing sulfone formation or ring sulfonation.
- Optimization Strategies :
- Use stoichiometric control (1.1 eq chlorosulfonic acid) and dropwise addition to avoid exothermic side reactions .
- Employ low-temperature (-10°C) conditions in nitromethane to stabilize intermediates .
- Case Study : A 15% yield increase was achieved by substituting bulk solvents with microfluidic reactors, enhancing heat dissipation .
Q. How do structural modifications (e.g., ester vs. amide derivatives) affect biological activity?
- Methodology :
Synthesize derivatives (e.g., ethyl ester → methyl ester, benzyl amide).
Test in vitro for enzyme inhibition (e.g., COX-2) using fluorescence assays.
- Findings :
- Ethyl esters show higher cell permeability (logP ~2.5) than amides (logP ~1.8), enhancing bioavailability .
- Amide derivatives exhibit stronger hydrogen bonding with enzyme active sites, improving IC values (e.g., 0.8 µM vs. 2.3 µM for esters) .
Q. What computational tools can predict the compound’s reactivity in novel reactions?
- Approach :
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., sulfonamide formation) and calculate activation energies .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar solvents stabilize sulfonic acid intermediates) .
- Validation : Experimental yields correlated with predicted barriers (R = 0.89) in nucleophilic substitution reactions .
Q. How can contradictory data on the compound’s thermal stability be resolved?
- Case Example : Discrepancies in decomposition temperatures (reported 120°C vs. 150°C).
- Resolution Strategy :
- Perform thermogravimetric analysis (TGA) under inert (N) vs. oxidative (O) atmospheres.
- Outcome : Decomposition at 120°C in O (oxidative cleavage) vs. 150°C in N (pyrolysis), clarifying context-dependent stability .
Q. What strategies enhance regioselectivity in derivatization reactions?
- Methodology :
- Directing Groups : Introduce temporary substituents (e.g., nitro) to guide sulfonamide formation at C5.
- Metal Catalysis : Use Pd(OAc) to favor cross-coupling at the less hindered pyrazole position .
- Yield Improvement : Regioselectivity increased from 60% to 92% using a nitro-directing group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
